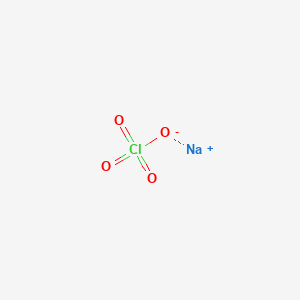

Sodium perchlorate

描述

高氯酸钠是一种无机化合物,化学式为 NaClO₄。它由钠阳离子 (Na⁺) 和高氯酸根阴离子 (ClO₄⁻) 组成。该化合物呈白色结晶状,易吸湿,高度溶于水和乙醇。 高氯酸钠因是常见的高氯酸盐中溶解度最高的一种而引人注目 。它通常以高氯酸钠一水合物 (NaClO₄·H₂O) 的形式存在。

作用机制

高氯酸钠作为甲状腺碘吸收的竞争性抑制剂。 通过阻断钠-碘同向转运蛋白,它阻止碘进入甲状腺细胞,从而减少甲状腺激素的合成 。这种机制在保护甲状腺免受辐射或诊断先天性甲状腺疾病方面特别有用。

类似化合物:

- 高氯酸钾 (KClO₄)

- 高氯酸铵 (NH₄ClO₄)

- 高氯酸锂 (LiClO₄)

比较:

- 溶解度: 在常见的高氯酸盐中,高氯酸钠的溶解度最高 .

- 氧化强度: 所有高氯酸盐都是强氧化剂,但高氯酸钠的高溶解度使其在水溶液中特别有效。

- 应用: 虽然所有这些化合物都用于烟火和推进剂,但高氯酸钠独特的溶解度和反应性使其在实验室和工业应用中特别通用。

高氯酸钠因其高溶解度和强氧化性而脱颖而出,使其成为各种科学和工业领域中的一种有价值的化合物。

生化分析

Biochemical Properties

Sodium perchlorate plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme perchlorate reductase, which reduces perchlorate to chlorate and subsequently to chloride . This enzyme-mediated reduction is crucial in microbial perchlorate reduction, a process utilized by certain bacteria to detoxify perchlorate-contaminated environments . This compound also inhibits the uptake of iodine by the thyroid gland, affecting the synthesis of thyroid hormones .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is classified as a goitrogen, meaning it inhibits iodine uptake by thyroid cells, disrupting the metabolism of thyroid hormones . This disruption can lead to altered gene expression and cellular metabolism. In addition, this compound exposure can affect cell signaling pathways, particularly those involved in thyroid hormone regulation . Prolonged exposure to this compound can result in thyroid gland hypertrophy and other thyroid-related disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through competitive inhibition of iodine uptake in the thyroid gland . The perchlorate anion competes with iodide for the sodium-iodide symporter, a protein responsible for transporting iodide into thyroid cells . This inhibition reduces the availability of iodide for thyroid hormone synthesis, leading to decreased production of thyroxine (T4) and triiodothyronine (T3) . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS) during its reduction process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its degradation can occur under certain conditions, such as high temperatures or in the presence of reducing agents . Long-term exposure to this compound in in vitro studies has shown persistent inhibition of iodine uptake and sustained effects on thyroid hormone synthesis . In in vivo studies, prolonged exposure can lead to chronic thyroid gland hypertrophy and other thyroid-related disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit iodine uptake without causing significant adverse effects . At higher doses, it can lead to toxic effects, including thyroid gland hypertrophy, altered thyroid hormone levels, and potential disruption of other endocrine functions . Threshold effects have been observed, where a certain dosage level results in noticeable physiological changes .

Metabolic Pathways

This compound is involved in metabolic pathways related to its reduction and detoxification. The primary pathway involves the enzyme perchlorate reductase, which reduces this compound to chlorate and then to chloride . This reduction process is facilitated by specific bacteria that utilize this compound as an electron acceptor in their metabolic processes . The presence of this compound can also affect metabolic flux and metabolite levels in these bacteria .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its high solubility in water . It can accumulate in the thyroid gland, where it competes with iodide for uptake by the sodium-iodide symporter . This compound can also interact with other transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and thyroid gland cells . It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . Its presence in the thyroid gland can significantly impact the activity and function of thyroid cells by inhibiting iodide uptake and disrupting thyroid hormone synthesis .

准备方法

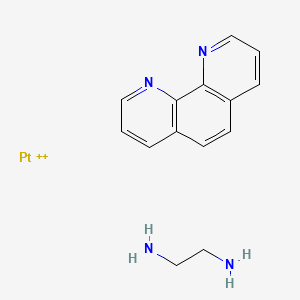

合成路线和反应条件: 高氯酸钠可以通过使用惰性铂电极电解氯酸钠 (NaClO₃) 溶液来合成。 在此过程中,氯酸盐通过阳极氧化转化为高氯酸盐 。

工业生产方法: 在工业规模上,高氯酸钠是通过使用石墨基板二氧化铅阳极一步法直接氧化氯化钠 (NaCl) 制备的。 该工艺在 20 A/dm² 的阳极电流密度和 45°–50°C 的温度下进行 。

反应类型:

常用试剂和条件:

氧化反应: 通常涉及有机材料或还原剂,在受控条件下进行,以防止剧烈反应。

还原反应: 通常需要强还原剂和特定条件以确保安全和效率。

主要产物:

氧化: 产物取决于反应物的性质,但可能包括各种氧化的有机化合物。

还原: 氯化钠 (NaCl) 和其他还原形式的高氯酸盐。

科学研究应用

高氯酸钠在科学研究中具有广泛的应用:

相似化合物的比较

- Potassium Perchlorate (KClO₄)

- Ammonium Perchlorate (NH₄ClO₄)

- Lithium Perchlorate (LiClO₄)

Comparison:

- Solubility: Sodium perchlorate is the most water-soluble among the common perchlorate salts .

- Oxidizing Strength: All perchlorates are strong oxidizers, but this compound’s high solubility makes it particularly effective in aqueous solutions.

- Applications: While all these compounds are used in pyrotechnics and propellants, this compound’s unique solubility and reactivity make it especially versatile in laboratory and industrial applications.

This compound stands out due to its high solubility and strong oxidizing properties, making it a valuable compound in various scientific and industrial fields.

属性

IUPAC Name |

sodium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZAXWOYCMUHIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaClO4, ClNaO4 | |

| Record name | SODIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034185 | |

| Record name | Sodium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium perchlorate appears as white crystalline solid. Noncombustible but will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Used in chemical analysis and in explosives., Dry Powder; Dry Powder, Liquid; Water or Solvent Wet Solid, White crystals or powder; Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALS OR POWDER. | |

| Record name | SODIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN COLD WATER; VERY SOL IN HOT WATER; SOL IN ALC, In water, 209.6 g/100 g water at 25 °C., Solubility in water: very good | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.52 g/cu cm, 2.0 g/cm³ | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

AFTER A SINGLE ORAL DOSE OF 500 MG SODIUM PERCHLORATE, THE RATIO OF URINARY (131)I TO PROTEIN-BOUND (131)I ROSE & REMAINED ELEVATED FOR 24-96 HR. APPARENTLY THE CMPD BLOCKS ORGANIFICATION OF BOTH INTERNALLY GENERATED IODIDE & THAT DERIVED FROM PLASMA. | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White orthorhombic crystals, White deliquescent crystals | |

CAS No. |

7601-89-0 | |

| Record name | SODIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perchlorate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perchloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F4MTY3VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

480 °C with decomposition. | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

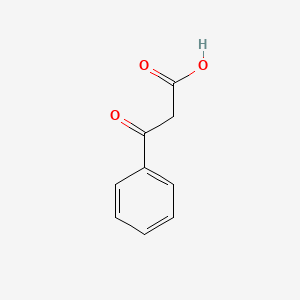

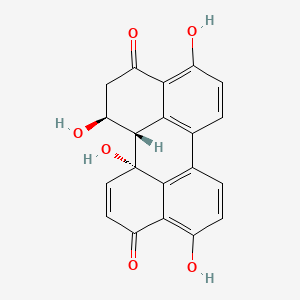

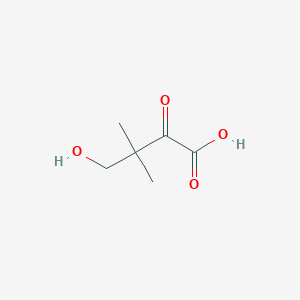

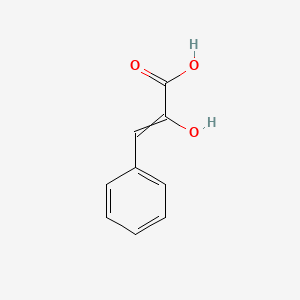

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

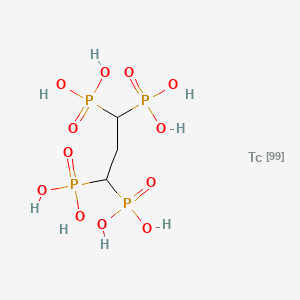

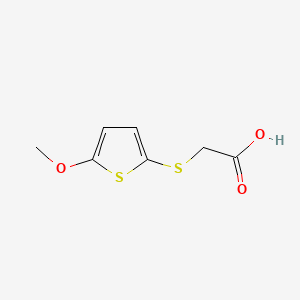

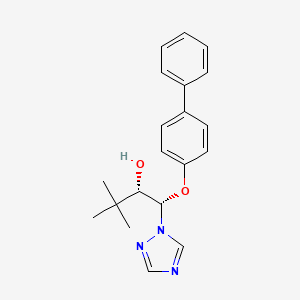

Feasible Synthetic Routes

Q1: How does sodium perchlorate affect nitric oxide synthase (NOS) isoforms?

A1: this compound exhibits contrasting effects on two NOS isoforms: neuronal NOS (nNOS) and inducible NOS (iNOS). It enhances nitric oxide (NO) synthesis by nNOS while decreasing NO production by iNOS []. This divergent effect arises from this compound's influence on the heme reduction rate, a rate-limiting step in NO biosynthesis, leading to different redistributions of nNOS and iNOS during steady-state catalysis [].

Q2: Does this compound alter the ferrous heme-NO dissociation rate in NOS?

A2: Contrary to previous hypotheses, research demonstrates that this compound does not directly affect the ferrous heme-NO dissociation rate in either nNOS or iNOS [].

Q3: How does this compound impact thyroid function?

A3: this compound acts as a potent competitive inhibitor of the sodium/iodide symporter, crucial for iodide uptake in the thyroid gland [, ]. This inhibition disrupts thyroid hormone synthesis, leading to hypothyroidism [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula NaClO₄ and a molecular weight of 122.44 g/mol.

Q5: Which spectroscopic techniques have been used to study this compound?

A5: Various spectroscopic techniques have been employed to investigate this compound, including UV-Vis spectroscopy [], X-ray photoelectron spectroscopy [], infrared spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide insights into the compound's electronic structure, bonding characteristics, and interactions with other molecules.

Q6: How does this compound affect the thermal decomposition of materials?

A7: Research indicates that this compound can be incorporated into porous copper matrices to create composites []. These composites exhibit altered thermal decomposition profiles, as evidenced by Differential Scanning Calorimetry (DSC) studies [].

Q7: Does this compound play a catalytic role in chemical reactions?

A8: While not a traditional catalyst, this compound can influence reaction rates and pathways through its effect on ionic strength and solvation properties [, ]. For instance, it has been shown to impact the kinetics of pyrophosphate formation from acetyl phosphate and orthophosphate anions [].

Q8: Have computational methods been used to study this compound?

A9: Yes, computational chemistry techniques, such as molecular dynamics simulations, have been employed to investigate the structural properties and behavior of this compound in aqueous solutions []. These simulations provide valuable information about solvation dynamics, hydrogen bonding networks, and the influence of this compound on the stability of biomolecules like peptides [].

Q9: What are the known toxicological effects of this compound?

A11: this compound exposure can disrupt thyroid function due to its inhibitory effect on iodide uptake [, ]. Studies in animal models have shown that this compound administration can induce hypothyroidism and associated morphological changes in the thyroid gland [, ].

Q10: What is the environmental relevance of this compound?

A12: this compound has been detected on Mars, raising questions about its potential impact on the habitability of the planet and the search for extraterrestrial life [, ]. Research is ongoing to understand the effects of perchlorates on microbial communities and their potential role in shaping the Martian environment [, ].

Q11: What factors affect the solubility of this compound?

A13: this compound exhibits good solubility in water and some organic solvents. Its solubility can be influenced by factors such as temperature, solvent polarity, and the presence of other solutes. For example, its solubility in water-sulfolane mixtures has been studied to understand the solvation behavior of ions in mixed solvent systems [].

Q12: Are there alternatives to this compound in specific applications?

A14: Yes, alternative salts and compounds can be used in place of this compound depending on the specific application. For example, in electrochemical studies, other electrolytes like sodium chloride or potassium chloride might be considered [, ]. The choice of alternative depends on factors such as the desired electrochemical properties, cost, and potential environmental impact [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecane](/img/structure/B1214565.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214585.png)